molecular formula C13H16N2O2 B561729 (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione CAS No. 201606-44-2

(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione

Cat. No. B561729
CAS RN: 201606-44-2
M. Wt: 232.283
InChI Key: UOKWEFNDJRRNST-CYBMUJFWSA-N
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Description

(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione, also known as Levetiracetam, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is a racemic mixture of two enantiomers, but only the (S)-enantiomer is pharmacologically active. Levetiracetam is a pyrrolidine derivative and is structurally unrelated to other anti-epileptic drugs.

Mechanism of Action

The exact mechanism of action of (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem is not fully understood. It is believed to bind to a specific synaptic protein called SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem may modulate neurotransmitter release and thereby reduce the risk of seizures.
Biochemical and Physiological Effects:
(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem has been shown to have minimal effects on normal physiological processes. It does not affect the metabolism of other drugs or alter the activity of liver enzymes. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 6-8 hours. (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem is primarily excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem has several advantages for use in lab experiments. It has a high degree of selectivity for SV2A and has minimal effects on other neurotransmitter systems. It is also well-tolerated and has a low risk of side effects. However, one limitation of (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem is that it has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

There are several potential future directions for research on (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem. One area of interest is the use of (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target SV2A, which may have improved efficacy and fewer side effects compared to (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem. Additionally, further research is needed to fully understand the mechanism of action of (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem and its effects on neurotransmitter release.

Synthesis Methods

(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem is synthesized from the precursor 4-methylpyrrolidin-2-one. The synthesis involves the reaction of 4-methylpyrrolidin-2-one with ethyl chloroacetate to form ethyl 4-methylpyrrolidine-2-acetate. This intermediate is then reacted with hydrazine to form the hydrazide derivative, which is cyclized with acetic anhydride to form (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem.

Scientific Research Applications

(5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dionem has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is primarily used as an anti-epileptic drug and is effective in treating partial-onset seizures in adults and children. It has also been studied for its potential use in the treatment of neuropathic pain, migraine headaches, and anxiety disorders.

properties

IUPAC Name

(5R)-5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKWEFNDJRRNST-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652648
Record name (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201606-44-2
Record name (5R)-5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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